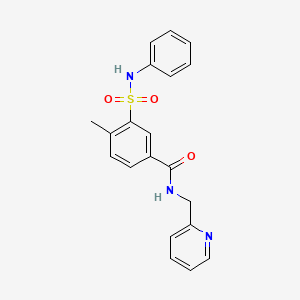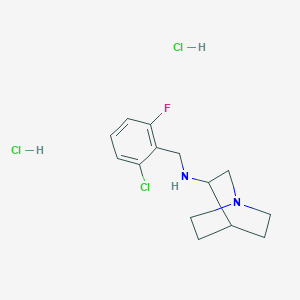![molecular formula C11H15ClF3NO B4165357 1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4165357.png)
1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride
描述
1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride, commonly known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. Glutamate is an important neurotransmitter in the central nervous system, and its transporters play a critical role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential use in treating a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
TFB-TBOA works by binding to the glutamate transporters and blocking their ability to transport glutamate across the cell membrane. This leads to an increase in extracellular glutamate concentrations, which can have both beneficial and detrimental effects depending on the context. In some cases, increased glutamate release can lead to excitotoxicity and neuronal damage, while in others it can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects
TFB-TBOA has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate concentrations in the brain, which can lead to increased synaptic transmission and improved cognitive function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly due to its ability to enhance glutamate release and improve synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of TFB-TBOA is its selectivity for glutamate transporters, which makes it a useful tool for studying their function in the brain. It is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective reagent for laboratory experiments. However, TFB-TBOA has some limitations, including its potential toxicity and the fact that it can only be used in vitro or in ex vivo preparations due to its poor blood-brain barrier penetration.
未来方向
There are many potential future directions for research on TFB-TBOA and glutamate transporters. One area of interest is the development of more selective and potent inhibitors of glutamate transporters that can be used in vivo. Another area of interest is the use of TFB-TBOA and other glutamate transporter inhibitors as potential therapeutic agents for neurological disorders. Finally, there is ongoing research into the physiological and pathological roles of glutamate transporters in the brain, and TFB-TBOA is likely to continue to be an important tool for studying these processes.
科学研究应用
TFB-TBOA has been used extensively in scientific research to study the function of glutamate transporters and their role in neurological disorders. It has been shown to be a potent inhibitor of both excitatory amino acid transporter 1 (EAAT1) and EAAT2, which are the primary glutamate transporters in the brain. TFB-TBOA has been used to study the physiological and pathological roles of these transporters in a variety of animal models, including epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-8(16)6-15-7-9-4-2-3-5-10(9)11(12,13)14;/h2-5,8,15-16H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKWEQZNPFHSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4165276.png)
![7-chloro-1-(4-ethylphenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4165297.png)
![1-benzyl-5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4165298.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4165325.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4165335.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4165342.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4165343.png)

![1'-acetyl-6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B4165353.png)
![N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4165364.png)
![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4165367.png)